Cas no 41510-23-0 (Biriperone)

Biriperone structure
Biriperone structure
Product Name:Biriperone
Numero CAS:41510-23-0
MF:C24H26FN3O
MW:391.481149196625
CID:927038
PubChem ID:68663
Update Time:2025-04-19

Biriperone Proprietà chimiche e fisiche

Nomi e identificatori

    • Biriperone
    • centbutindole
    • 41510-23-0
    • (1)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)butan-1-one
    • 1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one
    • BIRIPERONE [MART.]
    • 2-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[2',1':6,1]pyrido[3,4-b]indole
    • 42021-34-1
    • 1-(4-fluoro-phenyl)-4-(3,4,6,7,12,12a-hexahydro-1H-pyrazino[1'',2'':1,6]pyrido[3,4-b]indol-2-yl)-butan-1-one
    • BDBM50133931
    • Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl-
    • (+/-)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2'
    • Q27261482
    • UNII-5776HBV7UD
    • NSC143691
    • EINECS 255-629-5
    • CHEBI:135615
    • Biriperone [INN]
    • DTXSID60866048
    • SCHEMBL635469
    • Biriperonum [Latin]
    • (+/-)-4'-FLUORO-4-(3,4,6,7,12,12A-HEXAHYDROPYRAZINO(1',2':1,6)PYRIDO(3,4-B)INDOL-2(1H)-YL)BUTYROPHENONE
    • NSC-143691
    • NSC 143691
    • (+-)-4'-Fluoro-4-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)butyrophenone
    • CHEMBL136711
    • Biriperonum
    • (+/-)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone
    • YCNCIZWAGQTWBI-UHFFFAOYSA-N
    • Biriperona [Spanish]
    • 5776HBV7UD
    • (+/-)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one
    • Biriperona
    • Butyrophenone, 4'-fluoro-4-(1,2,3,4,6,7,12,12a-octahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2-yl)-
    • Inchi: 1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
    • Chiave InChI: YCNCIZWAGQTWBI-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C(CCCN1CCN2CC3=C(C4C=CC=CC=4N3)CC2C1)=O

Proprietà calcolate

  • Massa esatta: 391.20600
  • Massa monoisotopica: 391.20599062g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 579
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 39.3Ų

Proprietà sperimentali

  • Densità: 1.1535 (estimate)
  • PSA: 39.34000
  • LogP: 3.88820
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.